molecular formula C15H22ClN3O B12219254 N-[(1-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride

N-[(1-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride

Cat. No.: B12219254
M. Wt: 295.81 g/mol
InChI Key: IKWKGMQGZLGALL-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride typically involves the reaction of 1-ethylpyrazole with a suitable methoxyphenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity, making the process more cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(1-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-methoxyphenyl)methanamine;hydrochloride
  • 1-(1-ethylpyrazol-3-yl)-N-[(1-ethylpyrazol-3-yl)methyl]ethanamine

Uniqueness

N-[(1-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride stands out due to its unique combination of an ethylpyrazole moiety and a methoxyphenyl group This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-3-18-10-8-14(17-18)12-16-9-7-13-5-4-6-15(11-13)19-2;/h4-6,8,10-11,16H,3,7,9,12H2,1-2H3;1H

InChI Key

IKWKGMQGZLGALL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

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